molecular formula C19H22N2O6S B4190065 N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B4190065
M. Wt: 406.5 g/mol
InChI Key: KCPKBXXDMIVCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE: is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a sulfonamide group, and an ethoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole ring. This can be achieved through the cyclization of catechol derivatives with appropriate reagents. The sulfonamide group is introduced via a reaction between sulfonyl chlorides and amines, often under basic conditions to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of microwave irradiation has also been reported to improve reaction efficiency and reduce reaction times .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In the field of biology and medicine, N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has shown potential as an antibacterial and antiviral agent. Its sulfonamide group is known for its antimicrobial properties, which have been exploited in the development of new drugs .

Industry: Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical modifications makes it suitable for creating materials with specific properties .

Mechanism of Action

The mechanism of action of N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE lies in its combination of a benzodioxole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .

Properties

IUPAC Name

N-[4-(3-ethoxypropylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-2-25-11-3-10-20-28(23,24)16-7-5-15(6-8-16)21-19(22)14-4-9-17-18(12-14)27-13-26-17/h4-9,12,20H,2-3,10-11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPKBXXDMIVCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

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